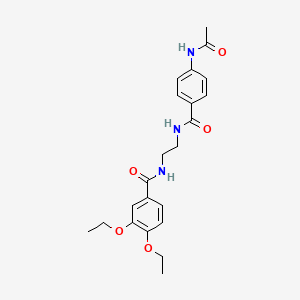
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide, commonly known as ABE-DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Comparative Metabolism Studies
Research into the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the importance of understanding how similar compounds are processed biologically. Such studies are crucial for assessing the environmental impact and potential health risks of chemical compounds. The metabolism of acetochlor and alachlor to specific metabolites illustrates the intricate pathways involved and the differences between species, which can inform safety assessments and regulatory decisions (Coleman et al., 2000).
Analytical Chemistry Applications
In the realm of analytical chemistry, the study of reversed-phase liquid chromatographic elution characteristics of substituted N-ethylbenzamides showcases the application of similar compounds in the development of analytical methodologies. Such research aids in the refinement of chromatographic techniques, which are pivotal for the qualitative and quantitative analysis of complex mixtures in various fields, including pharmaceuticals, environmental science, and forensic analysis (Lehtonen, 1983).
Repellent Efficacy and Behavioral Responses
Investigations into the repellent efficacy of aromatic amides against Aedes aegypti mosquitoes offer insights into the development of new, more effective insect repellents. This research is particularly relevant in public health, where the control of mosquito populations and the prevention of mosquito-borne diseases are of paramount importance. The study of how structural variations in aromatic amides affect repellency provides a foundation for designing compounds with enhanced protective capabilities against vectors of diseases like dengue and Zika (Garud et al., 2011).
特性
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-29-19-11-8-17(14-20(19)30-5-2)22(28)24-13-12-23-21(27)16-6-9-18(10-7-16)25-15(3)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMTBOWDCQNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Oxo-2-[(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]acetyl]piperidine-4-carboxamide](/img/structure/B2976571.png)
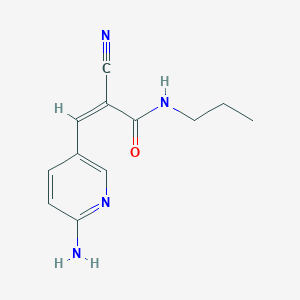
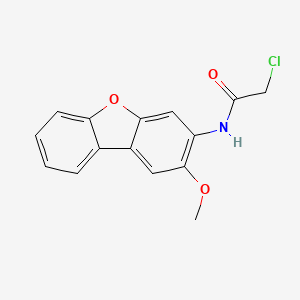
![2-ethoxy-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2976576.png)
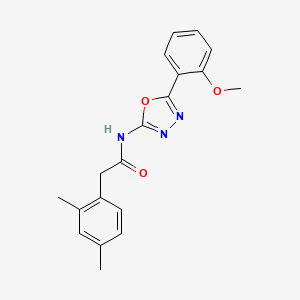
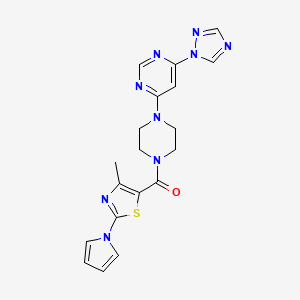
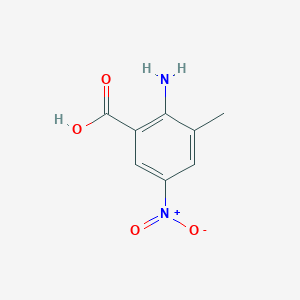
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2976582.png)
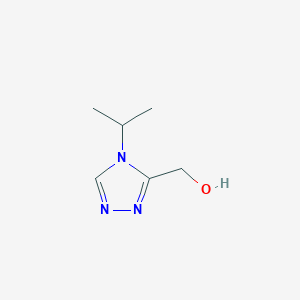
![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)
![Ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2976587.png)
![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)
![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)
![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)